molecular formula C15H15N3O2 B4329311 2-[(1H-indazol-7-ylamino)methyl]-6-methoxyphenol

2-[(1H-indazol-7-ylamino)methyl]-6-methoxyphenol

Cat. No.: B4329311
M. Wt: 269.30 g/mol
InChI Key: KVDDUBLPDXFOJM-UHFFFAOYSA-N
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Description

2-[(1H-indazol-7-ylamino)methyl]-6-methoxyphenol is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1H-indazol-7-ylamino)methyl]-6-methoxyphenol typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with the indazole core.

    Introduction of the Methoxyphenol Group: The methoxyphenol group can be attached through an electrophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with the aminomethyl-indazole intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The phenolic group in this compound can undergo oxidation reactions to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-[(1H-indazol-7-ylamino)methyl]-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1H-indazol-7-ylamino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes, receptors, or proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    1H-indazole: A simpler indazole derivative with similar core structure but lacking the aminomethyl and methoxyphenol groups.

    2H-indazole: Another tautomeric form of indazole with different stability and reactivity.

    Indazole-3-carboxylic acid: An indazole derivative with a carboxylic acid group, used in medicinal chemistry for its biological activities.

Uniqueness: 2-[(1H-indazol-7-ylamino)methyl]-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxyphenol group enhances its solubility and reactivity, while the aminomethyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-[(1H-indazol-7-ylamino)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-13-7-3-5-11(15(13)19)8-16-12-6-2-4-10-9-17-18-14(10)12/h2-7,9,16,19H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDDUBLPDXFOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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